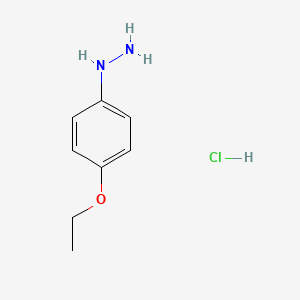

(4-Ethoxyphenyl)hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Ethoxyphenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 76014-10-3 . It has a molecular weight of 188.66 and its IUPAC name is 1-(4-ethoxyphenyl)hydrazine hydrochloride . It is stored at a temperature of 4 degrees Celsius . The compound is typically in the form of a powder .

Synthesis Analysis

The synthesis of “(4-Ethoxyphenyl)hydrazine hydrochloride” involves adding hydrochloric acid and sodium nitrite into aniline in sequence . The molar ratio of the aniline, the hydrochloric acid, and the sodium nitrite is 1: (2.3-3.2): (1-1.1) . The reaction is carried out at a temperature of 0-5 degrees Celsius . After the reaction, ammonium sulfate and hydrochloric acid are added . The molar ratio of the ammonium sulfate, the hydrochloric acid, and the aniline is 1: (2.-3.5): (2.5-3.0) . The process involves steps of reduction, hydrolysis, and acid-precipitation .Molecular Structure Analysis

The molecular formula of “(4-Ethoxyphenyl)hydrazine hydrochloride” is C8H13ClN2O . The InChI code is 1S/C8H12N2O.ClH/c1-2-11-8-5-3-7 (10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H . The Canonical SMILES is CCOC1=CC=C (C=C1)NN.Cl .Physical And Chemical Properties Analysis

“(4-Ethoxyphenyl)hydrazine hydrochloride” has a molecular weight of 188.65 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 188.0716407 g/mol . The topological polar surface area is 47.3 Ų . The heavy atom count is 12 .Aplicaciones Científicas De Investigación

Synthesis of Chemical Compounds

- Schiff and Mannich Bases Synthesis : (4-Ethoxyphenyl)hydrazine hydrochloride derivatives have been utilized in the synthesis of Schiff and Mannich bases of isatin derivatives, showing potential for diverse chemical applications. These compounds were characterized by various spectroscopic methods (Bekircan & Bektaş, 2008).

Biological Applications

- Antimicrobial Activities : New 1,2,4‐Triazole derivatives starting from related compounds have shown significant anti-lipase and anti-urease activities, indicating potential for developing dual inhibitors for these enzymes (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

- Fluorescent Probing : A novel fluorescent probe with a large Stokes shift has been developed for measuring hydrazine in biological and water samples, indicating its application in environmental monitoring and biological imaging (Zhu et al., 2019).

Environmental Monitoring

- Water Pollutants Detection : Studies have focused on the development of nanostructure-amplified sensors for the determination of hydrazine and 4-chlorophenol in water, highlighting the importance of these compounds as water pollutants and the need for sensitive detection methods (Tahernejad-Javazmi et al., 2018).

Safety and Hazards

“(4-Ethoxyphenyl)hydrazine hydrochloride” is classified as an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . Adequate ventilation is required and all sources of ignition should be removed .

Mecanismo De Acción

Target of Action

Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that hydrazine derivatives can undergo various chemical reactions, leading to changes in their targets .

Biochemical Pathways

Hydrazine derivatives are known to influence various biochemical pathways .

Result of Action

It’s known that hydrazine derivatives can have various biological effects, depending on their specific chemical structure and the biological targets they interact with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Ethoxyphenyl)hydrazine hydrochloride. For instance, the compound is sensitive to light and should be stored in a cool and dark place . It’s also hygroscopic, meaning it can absorb moisture from the environment .

Propiedades

IUPAC Name |

(4-ethoxyphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-11-8-5-3-7(10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROBGBQPYPYDFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Ethoxyphenyl)hydrazine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)